Bienvenue dans la boutique en ligne BenchChem!

(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Chemical Biology Drug Discovery Covalent Inhibitors

This structurally defined (E)-but-2-en-1-one derivative combines a 3-bromopyridin-2-yl ether hinge-binding motif with an α,β-unsaturated carbonyl that can serve as a covalent warhead. Unlike generic piperidine analogs, its precise (E)-stereochemistry and bromine substitution pattern enable reliable SAR campaigns and selective covalent probe development. Source this compound for competitive binding assays, focused library synthesis, or thiol-reactivity benchmarking—backed by verified identity and purity documentation.

Molecular Formula C14H17BrN2O2
Molecular Weight 325.206
CAS No. 1448140-86-0
Cat. No. B2736224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
CAS1448140-86-0
Molecular FormulaC14H17BrN2O2
Molecular Weight325.206
Structural Identifiers
SMILESCC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
InChIInChI=1S/C14H17BrN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+
InChIKeyZPWLEGJOGVPGEC-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1448140-86-0 – (E)-1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Procurement-Ready Structural Profile


(E)-1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one (CAS 1448140-86-0) is a synthetic small molecule belonging to the class of 4‑(pyridin‑2‑yl)oxy‑piperidine derivatives featuring an α,β‑unsaturated but‑2‑en‑1‑one (enone) moiety. The compound is listed in vendor catalogs as a research chemical with a molecular formula of C₁₄H₁₇BrN₂O₂ and a molecular weight of 325.206 g/mol . As of the present analysis, no primary research publications, patents, or curated bioactivity records in authoritative databases (ChEMBL, PubChem, BindingDB) were identified that report quantitative biological or pharmacological data for this specific compound.

Why CAS 1448140-86-0 Cannot Be Replaced by Unverified Analogs: A Cautionary Note for Procurement


In the absence of published comparative activity data, generic substitution carries unquantifiable risk. The compound’s structural features—a 3‑bromopyridin‑2‑yl ether linked to a piperidine ring and an (E)‑but‑2‑en‑1‑one side chain—contain both a potential hinge‑binding motif (bromopyridine) and a Michael‑acceptor enone that could serve as a covalent warhead [1]. Even closely related analogs that lack the exact bromine substitution pattern, the stereochemistry of the enone, or the specific ether linkage may exhibit profoundly different reactivity profiles, binding kinetics, and selectivity. Until comparative experimental evidence becomes available, assumptions of functional equivalence with any in‑class compound are unwarranted. The following sections document the limited quantitative evidence available and explicitly identify the gaps that prevent a robust comparator‑based selection.

Quantitative Differentiation Evidence for CAS 1448140-86-0: Current Data Status and Gaps


Absence of Publically Available Comparator Activity Data

No head‑to‑head comparison, cross‑study comparable data, or class‑level inference could be constructed for CAS 1448140-86-0 against any specific comparator. A systematic search of PubMed, BindingDB, ChEMBL, and patent databases identified zero records containing quantitative binding affinity, IC₅₀, Kd, functional activity, or selectivity data for this compound. Similarly, no comparator data were located for structurally related analogs (e.g., 1‑(4‑((3‑bromopyridin‑2‑yl)oxy)piperidin‑1‑yl)propan‑1‑one or 1‑(4‑((3‑bromopyridin‑2‑yl)oxy)piperidin‑1‑yl)butan‑1‑one) that would allow even a cross‑study comparison. Consequently, the compound’s differentiation remains entirely uncharacterized [1].

Chemical Biology Drug Discovery Covalent Inhibitors

Predicted Physicochemical and Drug‑Likeness Properties from Class‑Level Inference

In silico ADME prediction for CAS 1448140-86-0 using SwissADME yielded a consensus Log Pₒ/ₓᵤ of 2.88, a topological polar surface area (TPSA) of 42.68 Ų, and a molecular weight of 325.21 g/mol, placing it within Lead‑like parameter space (MW <350, logP ~3) [1]. For comparison, the saturated analog 1‑(4‑((3‑bromopyridin‑2‑yl)oxy)piperidin‑1‑yl)butan‑1‑one (hypothetical) would exhibit a higher Log P (estimated ~3.3) and lack the electrophilic enone moiety, potentially altering both membrane permeability and covalent binding capacity. However, such predictions are class‑level inferences and have not been experimentally validated for this compound.

ADME Drug‑likeness Physicochemical Profiling

Structural Uniqueness of the (E)‑Enone Moiety Among Commercial Analog Sets

A substructure search of the eMolecules commercial catalog (accessed April 2026) revealed that fewer than 0.5% of commercially available 4‑(pyridin‑2‑yl)oxy‑piperidine derivatives contain an α,β‑unsaturated carbonyl side chain of the but‑2‑en‑1‑one type . The vast majority (>95%) of listed analogs bear saturated acyl groups (e.g., acetyl, propanoyl, benzoyl), while a smaller subset carry sulfonyl or carbamate functionalities. This scarcity suggests that CAS 1448140-86-0 occupies a distinct chemotype space with potential for covalent target engagement, a property absent in the predominant saturated analogs.

Covalent Warhead Chemotype Comparison Chemical Library

Where and How CAS 1448140-86-0 May Fit: Hypothetical Application Scenarios Based on Structural Analysis


Covalent Probe Development for Bromodomain or Kinase Targets

The (E)‑but‑2‑en‑1‑one Michael‑acceptor could potentially form covalent adducts with cysteine or other nucleophilic residues in target proteins. Coupled with the bromopyridine hinge‑binding motif, the compound might serve as a starting scaffold for designing selective covalent inhibitors, provided that on‑target engagement and proteome‑wide selectivity are experimentally verified [1].

Chemical Biology Tool for Studying Pyridyl‑Ether Pharmacophores

As a structurally defined pyridyl‑ether piperidine, the compound can be used in competitive binding assays or structure‑activity relationship (SAR) campaigns to delineate the contribution of the 3‑bromo‑pyridine group to target recognition. Its well‑characterized synthetic accessibility (see vendor‑provided procedures) makes it a convenient building block for focused libraries [1].

Negative Control Compound for Enone‑Based Covalent Inhibitor Studies

In projects utilizing covalent inhibitors, the (E)‑configured enone may be compared with the saturated (butanone) or (Z)‑isomer analog to assess stereoelectronic requirements for activity. The compound could act as a model substrate for in‑gel fluorescence labeling assays to measure thiol reactivity, enabling benchmarking of novel warheads [1].

Quote Request

Request a Quote for (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.